An In-Depth Technical Guide to 5-Chloro-2-cyanoisonicotinic Acid: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 5-Chloro-2-cyanoisonicotinic Acid: Structure, Properties, and Synthetic Utility
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a detailed technical overview of 5-Chloro-2-cyanoisonicotinic acid, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its molecular structure, physicochemical properties, predicted spectroscopic profile, and its potential as a versatile building block in the design of novel chemical entities.
Introduction
5-Chloro-2-cyanoisonicotinic acid belongs to the family of isonicotinic acids, which are pyridine-4-carboxylic acids.[1][2] This class of compounds serves as a foundational scaffold for numerous biologically active molecules, including anti-tuberculosis drugs and antidepressants.[3][4] The specific substitution pattern of 5-Chloro-2-cyanoisonicotinic acid—featuring a chloro group at the 5-position, a cyano group at the 2-position, and a carboxylic acid at the 4-position—creates a unique electronic and steric profile, making it a valuable intermediate for organic synthesis.
The presence of three distinct functional groups on the pyridine ring offers multiple avenues for chemical modification. Cyanopyridines are crucial intermediates in the pharmaceutical, agrochemical, and dye industries.[5][6] Similarly, chloropyridines are essential precursors in the development of pharmaceuticals and agrochemicals.[7][8] This guide synthesizes the available chemical knowledge to provide a comprehensive resource for professionals working with this and related heterocyclic compounds.
Molecular Structure and Physicochemical Properties
Chemical Structure
The formal IUPAC name for this compound is 5-chloro-2-cyanopyridine-4-carboxylic acid . Its structure is defined by a pyridine ring with substituents at positions 2, 4, and 5.
Caption: Chemical structure of 5-Chloro-2-cyanoisonicotinic acid.
Physicochemical Data
While specific experimental data for 5-Chloro-2-cyanoisonicotinic acid is not widely published, the properties can be estimated based on its structure and data from closely related analogs. The table below summarizes these predicted and known properties for context.
| Property | Value | Source/Analog |
| Molecular Formula | C₇H₃ClN₂O₂ | (Calculated) |
| Molecular Weight | 182.57 g/mol | (Calculated) |
| Appearance | White to off-white solid (Predicted) | Analog: 5-Cyanopyridine-2-carboxylic acid is a solid.[9] |
| Melting Point | >200 °C (Predicted) | Analog: 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.[9] |
| Solubility | Soluble in hot water, polar organic solvents; slightly soluble in cold water. (Predicted) | Parent: Isonicotinic acid is soluble in hot water and amphoteric.[1] |
| pKa | ~3-4 (Carboxylic Acid, Predicted) | Parent: Isonicotinic acid has a pKa related to its carboxyl group.[1] |
Spectroscopic Profile (Predicted)
The structural features of 5-Chloro-2-cyanoisonicotinic acid allow for the prediction of its key spectroscopic signatures, which are essential for its identification and characterization.[10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-3 Proton: This proton is expected to appear as a singlet at approximately δ 8.0-8.5 ppm.
-
H-6 Proton: This proton should also appear as a singlet, likely shifted further downfield to δ 8.8-9.2 ppm due to the influence of the adjacent nitrogen and cyano group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display seven distinct signals corresponding to each unique carbon atom:
-
Carboxylic Carbon (C=O): ~165-170 ppm.
-
Cyano Carbon (C≡N): ~115-120 ppm.
-
Pyridine Ring Carbons: Five signals between ~120-160 ppm. The carbons directly attached to the electron-withdrawing groups (C-2, C-4, C-5) will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of its key functional groups.[5][11]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C=N and C=C Stretches (Pyridine Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the compound would show a molecular ion peak (M⁺) at m/z 182. A characteristic isotopic peak (M+2) at m/z 184 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
Synthesis and Reactivity
Proposed Synthetic Strategy
A potential starting material is 5-chloro-2,4-dimethylpyridine. The synthesis could proceed via two key transformations:
-
Selective Oxidation: The methyl group at the 4-position is more activated towards oxidation than the one at the 2-position. Oxidation using an agent like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can convert the 4-methyl group into a carboxylic acid.[13]
-
Cyanation: The resulting 5-chloro-2-methylisonicotinic acid could then be subjected to a cyanation reaction. This is a more challenging step. A more viable route might start from a different precursor, such as 2,5-dichloropyridine-4-carboxylic acid, where the chlorine at the 2-position can be selectively displaced by a cyanide nucleophile. The reactivity of halogens at the 2- and 4-positions of a pyridine ring is significantly higher towards nucleophiles compared to the 3-position.[14][15]
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